molecular formula C4H6Cl2O2 B1580648 Ethyl dichloroacetate CAS No. 535-15-9

Ethyl dichloroacetate

Cat. No.: B1580648
CAS No.: 535-15-9
M. Wt: 156.99 g/mol
InChI Key: IWYBVQLPTCMVFO-UHFFFAOYSA-N
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Description

Ethyl dichloroacetate is an ester and its base catalyzed hydrolysis has been reported.

Scientific Research Applications

Biosynthesis and Toxicity Research

Ethyl dichloroacetate has been studied in the context of biosynthesis of fungal metabolites and its toxic effects. It has been found to lack lipotropic action and exhibits high toxicity in certain conditions, such as a choline-deficient state in rats. This compound contrasts with other polyhalogen derivatives of acetic acid in terms of toxicity and is more toxic when protein quality in the diet is poor. Its inhibitory effect on mouse-liver respiration is more potent than trichloroacetate, although rats tolerate larger oral doses of dichloroacetic acid than trichloroacetic acid (Thomas, 1961).

Analytical Chemistry and Spectroscopy

This compound has been utilized in the study of acid-base interactions within certain chemical systems, such as the dichloroacetic acid–ethyl acetate system. This research employs methods like multiple total internal reflection infrared spectroscopy (MTIRIRS) to understand ion-molecular interactions, aiding in the development of analytical techniques and understanding of chemical behavior (Maiorov, Voloshenko, & Librovich, 2002).

Chromatography and Polymer Analysis

In the field of chromatography, this compound has been used as a solvent component for size-exclusion chromatography of polymers like nylons and poly(ethylene terephthalate). This application demonstrates its utility in dissolving and analyzing complex polymer structures, which is crucial for material science and polymer chemistry (Mourey & Bryan, 1994).

Organic Chemistry and Synthesis

The compound also finds application in organic chemistry, particularly in the synthesis of ethyl diazoacetate, a valuable but explosive compound. Its synthesis using microreactor technology illustrates the utility of this compound in creating safer and more efficient industrial processes for volatile compounds (Delville, van Hest, & Rutjes, 2013).

Catalysis and Chemical Reactions

This compound's role in catalysis has been explored, particularly in the hydrolysis of the compound itself. Research in this area focuses on understanding the mechanism of catalysis and the influence of various substituents, providing insights into reaction kinetics and catalytic processes (Akiyama, Ihjima, & Hara, 1979).

Mechanism of Action

Target of Action

Ethyl dichloroacetate primarily targets the enzyme pyruvate dehydrogenase kinase . This enzyme plays a crucial role in cellular metabolism, particularly in the regulation of the conversion of pyruvate to acetyl-CoA, a key step in the citric acid cycle .

Mode of Action

This compound interacts with its target, pyruvate dehydrogenase kinase, by inhibiting its activity . This inhibition leads to the activation of the pyruvate dehydrogenase complex, promoting the conversion of pyruvate to acetyl-CoA and enhancing the citric acid cycle . The result is a shift in cellular metabolism from glycolysis (a less efficient pathway that can function in low-oxygen conditions) to oxidative phosphorylation (a more efficient pathway that requires oxygen) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the citric acid cycle, also known as the Krebs cycle or the tricarboxylic acid cycle . By promoting the conversion of pyruvate to acetyl-CoA, this compound enhances the citric acid cycle, leading to increased production of ATP, the main energy currency of the cell . This shift in metabolism also affects the Warburg effect, a metabolic pathway often upregulated in cancer cells .

Result of Action

The molecular effect of this compound’s action is the shift in cellular metabolism from glycolysis to oxidative phosphorylation . On a cellular level, this can lead to changes in energy production, with cells producing more ATP via the citric acid cycle . In the context of cancer cells, this metabolic shift can lead to decreased proliferation and increased cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of lactic acid in the tumor microenvironment can restrict T cell responses, potentially limiting the effectiveness of immune-based therapies . By reducing tumor-derived lactic acid, this compound can enhance the anti-tumor responses of T cells . Additionally, the efficacy of this compound can be influenced by factors such as oxygen availability and the presence of other metabolites in the cellular environment .

Biochemical Analysis

Biochemical Properties

Ethyl dichloroacetate plays a significant role in biochemical reactions, particularly in the synthesis of α-halo-carboxylic acid esters . It interacts with various enzymes and proteins, including those involved in the hydrolysis of esters. The base-catalyzed hydrolysis of this compound results in the formation of dichloroacetic acid and ethanol . This reaction is facilitated by esterases, which are enzymes that catalyze the cleavage of ester bonds. The interaction between this compound and these enzymes is crucial for its biochemical activity.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been found to modulate mitochondrial function by altering the activity of pyruvate dehydrogenase kinase (PDK), an enzyme that regulates the pyruvate dehydrogenase complex . By inhibiting PDK, this compound promotes the conversion of pyruvate to acetyl-CoA, thereby enhancing oxidative phosphorylation and reducing lactate production. This shift in cellular metabolism can impact cell proliferation, apoptosis, and overall cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with pyruvate dehydrogenase kinase. By inhibiting this enzyme, this compound prevents the phosphorylation and inactivation of the pyruvate dehydrogenase complex . This leads to increased conversion of pyruvate to acetyl-CoA, which enters the citric acid cycle for energy production. Additionally, this compound has been shown to affect the expression of genes involved in metabolic pathways, further influencing cellular metabolism and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its degradation can occur under prolonged exposure to light and air . Studies have shown that this compound can have long-term effects on cellular function, particularly in terms of mitochondrial activity and metabolic regulation . These effects are often dose-dependent and can vary based on the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied extensively. Different dosages of the compound can lead to varying outcomes, including threshold effects and toxic or adverse effects at high doses . For example, in a study on hemorrhagic shock in rats, this compound was found to improve survival rates and restore mitochondrial function at specific dosages . Higher doses of the compound can lead to neurotoxicity and other adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with pyruvate dehydrogenase kinase and the pyruvate dehydrogenase complex . By inhibiting PDK, this compound enhances the conversion of pyruvate to acetyl-CoA, which is then utilized in the citric acid cycle for energy production. This shift in metabolic flux can lead to changes in metabolite levels and overall cellular metabolism . Additionally, this compound has been shown to influence the Warburg effect in cancer cells, promoting oxidative phosphorylation over glycolysis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. The compound is known to be distributed throughout the cytoplasm and can accumulate in mitochondria, where it exerts its effects on cellular metabolism . The localization and accumulation of this compound are influenced by its chemical properties, including its lipophilicity and ability to cross cellular membranes .

Subcellular Localization

This compound is primarily localized in the cytoplasm and mitochondria of cells . Its subcellular localization is crucial for its activity, as it needs to interact with mitochondrial enzymes and proteins to exert its effects on cellular metabolism. The compound’s ability to target specific cellular compartments is influenced by its chemical structure and interactions with cellular transport mechanisms .

Properties

IUPAC Name

ethyl 2,2-dichloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYBVQLPTCMVFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060205
Record name Ethyl dichloroacetate
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Molecular Weight

156.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

535-15-9
Record name Ethyl dichloroacetate
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Record name Ethyl dichloroacetate
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Record name ETHYL DICHLOROACETATE
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Record name Acetic acid, 2,2-dichloro-, ethyl ester
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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